molecular formula C23H16F3N3O3 B7692397 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7692397
M. Wt: 439.4 g/mol
InChI Key: UXRVIERCSZFPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring multiple functional groups, including a phenyl ring, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar chemical processes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl rings can be oxidized to form phenolic compounds.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane group.

  • Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Trifluoromethane derivatives.

  • Substitution: : Substituted oxadiazoles.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and oxadiazole rings may interact with enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds include:

  • 2-(1,2,4-oxadiazol-5-yl)anilines: : Known for their pharmacological activities.

  • N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: : Another oxadiazole derivative with potential biological activity.

These compounds share the oxadiazole ring but differ in their substituents and overall structure, leading to different biological and chemical properties.

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)16-9-6-10-17(13-16)27-20(30)14-31-19-12-5-4-11-18(19)22-28-21(29-32-22)15-7-2-1-3-8-15/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVIERCSZFPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.